molecular formula C11H13NO4 B108647 Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate CAS No. 62086-72-0

Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate

Cat. No.: B108647
CAS No.: 62086-72-0
M. Wt: 223.22 g/mol
InChI Key: FYHWMDONXPAJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate typically involves the reaction of 4-hydroxyphenylacetic acid with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then acylated with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxid

Properties

IUPAC Name

methyl 2-[[2-(4-hydroxyphenyl)acetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-11(15)7-12-10(14)6-8-2-4-9(13)5-3-8/h2-5,13H,6-7H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHWMDONXPAJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401222762
Record name Glycine, N-[(4-hydroxyphenyl)acetyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62086-72-0
Record name Glycine, N-[(4-hydroxyphenyl)acetyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62086-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[(4-hydroxyphenyl)acetyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401222762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.